molecular formula C16H20N4O2 B5953263 2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol

2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol

Cat. No.: B5953263
M. Wt: 300.36 g/mol
InChI Key: XVFSYZNGWCUEFN-UHFFFAOYSA-N
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Description

2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol is a complex organic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the imidazole and pyrazole intermediates. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halides, electrophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced imidazole and pyrazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenol: Similar structure but lacks the ethanol group.

    2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]acetic acid: Similar structure but has an acetic acid group instead of ethanol.

Uniqueness

2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol is unique due to the presence of both imidazole and pyrazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-[4-[1-(2-methylpropyl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11(2)10-20-16-14(9-17-20)18-15(19-16)12-3-5-13(6-4-12)22-8-7-21/h3-6,9,11,21H,7-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFSYZNGWCUEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=N1)NC(=N2)C3=CC=C(C=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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